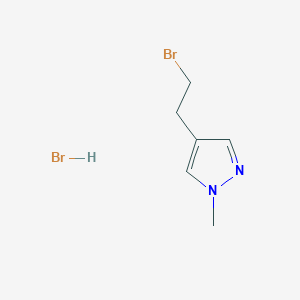
4-(2-bromoethyl)-1-methyl-1H-pyrazole hydrobromide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a bromoethanol with an amine in the presence of hydrobromic acid. The product is then purified by recrystallization.Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various analytical methods, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).Chemical Reactions Analysis
Compounds like this can be reduced using lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4). The hydride anion (H: –) is added to an aldehyde or ketone to give an alkoxide anion, which on protonation yields the corresponding alcohol .Physical And Chemical Properties Analysis
This compound is likely a salt and highly polar. It’s probably stable at room temperature and atmospheric pressure. Its solubility in water, alcohol, and ether can be determined by specific tests.Aplicaciones Científicas De Investigación
Solid-State Structure Analysis
Studies on the solid-state structures of NH-pyrazolium hydrochlorides and hydrobromides have been conducted to understand their molecular and crystal structures. These studies, utilizing X-ray crystallography and CPMAS NMR, offer insights into the hydrogen bond formations that characterize these compounds, providing a foundation for understanding the physical and chemical properties of pyrazole derivatives (Foces-Foces et al., 1997).
Catalytic Applications
Pyrazole-containing compounds have been evaluated for their utility as ligands in metal complexes, particularly in catalyzing Suzuki–Miyaura cross-coupling reactions. The modification of pyrazole rings has been shown to fine-tune the steric and electronic properties of these metal complexes, enhancing their catalytic efficiency (Ocansey et al., 2018).
Tautomerism and Structural Studies
The study of tautomerism in pyrazole derivatives, including 4-bromo substituted 1H-pyrazoles, provides valuable information on their structural dynamics. These insights are crucial for designing pyrazole-based compounds with desired chemical and biological properties (Trofimenko et al., 2007).
Antimicrobial Applications
Research into the antibacterial and antifungal activities of pyrazole derivatives has shown potential for these compounds in developing new antimicrobial agents. The synthesis and evaluation of specific pyrazole compounds against various microbial strains highlight their therapeutic potential (Pundeer et al., 2013).
Green Chemistry Approaches
The development of green chemistry methodologies for synthesizing pyrazole derivatives emphasizes the importance of environmentally friendly and sustainable chemical processes. Studies demonstrate efficient synthesis routes that minimize harmful byproducts and use recyclable materials (Jin et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-bromoethyl)-1-methylpyrazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-9-5-6(2-3-7)4-8-9;/h4-5H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBWEQIZSCNQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-bromoethyl)-1-methyl-1H-pyrazole hydrobromide | |
CAS RN |
1311317-78-8 | |
| Record name | 4-(2-bromoethyl)-1-methyl-1H-pyrazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine](/img/structure/B1525426.png)
![3-[(2-Methoxyethanesulfinyl)methyl]aniline](/img/structure/B1525428.png)
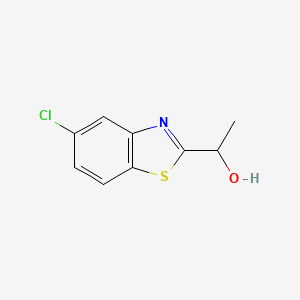
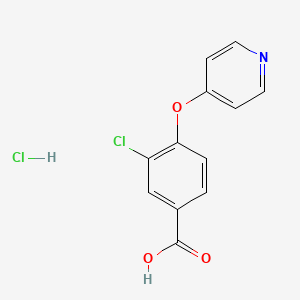
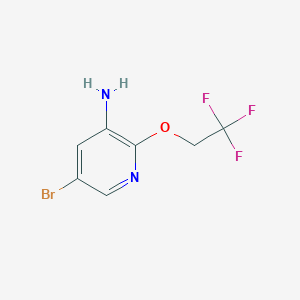
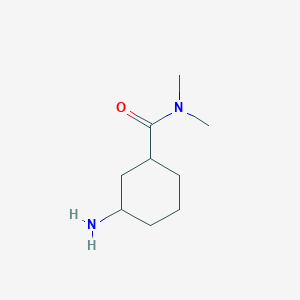
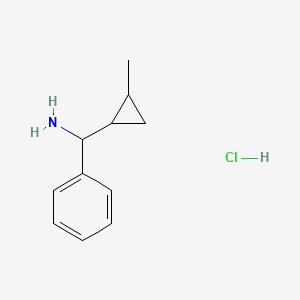
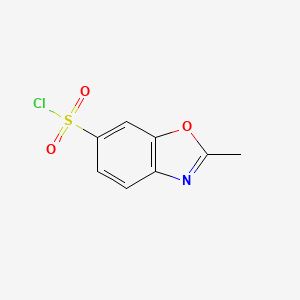
![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)
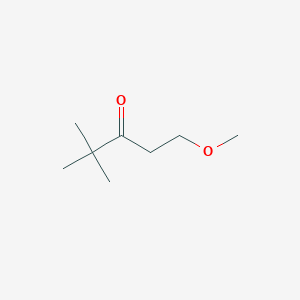
![1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1525445.png)

![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1525447.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)